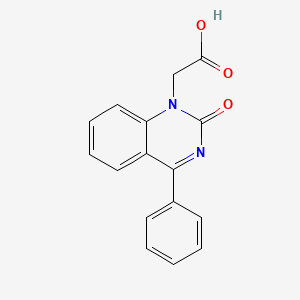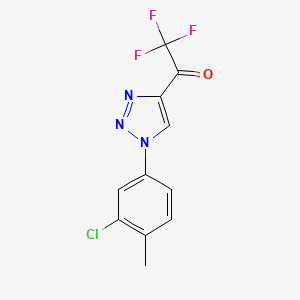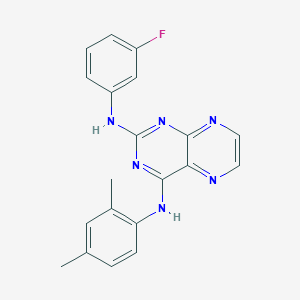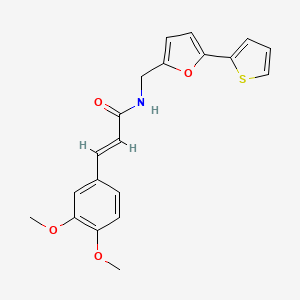
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core with a phenyl group and an acetic acid moiety, which may contribute to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
This compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or other suitable aromatic substitution reactions.
Attachment of the Acetic Acid Moiety: This step may involve the reaction of the quinazoline intermediate with bromoacetic acid or similar reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The phenyl group and acetic acid moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Mecanismo De Acción
The mechanism of action of (2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Phenylquinazoline: A derivative with a phenyl group attached to the quinazoline core.
Quinazolinone: A related compound with a carbonyl group at the 2-position.
Uniqueness
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety, which may enhance its chemical reactivity and biological activity compared to other quinazoline derivatives.
Propiedades
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)15(17-16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHAUCCAQVAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol](/img/structure/B2719003.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719004.png)

![4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2719008.png)
![1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)
![4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2719011.png)




![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2719020.png)
![2-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2719021.png)

![[1,1'-Biphenyl]-3,4'-dicarbaldehyde](/img/structure/B2719025.png)
